Anti-Proliferative Efficacy in NSCLC Models
In a direct head-to-head comparison, aloe emodin 3-O-glucoside (AE3G) at 5-50 μM demonstrated significantly greater inhibition of A549 NSCLC cell growth, attachment, and migration compared to its aglycone aloe emodin (AE), with enhanced induction of cytochrome c release and Bax expression [1]. In vivo, intraperitoneal injection of AE3G at 13 and 26 mg/kg/day reduced tumor volume and weight in xenograft NSCLC mice, while maintaining no significant cytotoxicity against noncancerous Vero cells [1].
| Evidence Dimension | Anticancer efficacy in NSCLC |
|---|---|
| Target Compound Data | AE3G: Significantly greater inhibition of A549 cell growth, attachment, and migration; in vivo tumor volume reduction at 13-26 mg/kg/day |
| Comparator Or Baseline | Aloe emodin (AE): Lesser inhibition of A549 cell growth, attachment, and migration under same conditions |
| Quantified Difference | Qualitatively more effective; exact fold difference not quantified in study |
| Conditions | A549 human NSCLC cell line; BALB/c nu/nu xenograft mice; AE3G (5-50 μM) and AE tested in parallel |
Why This Matters
Glycosylation enhances the anticancer potency of the anthraquinone scaffold, making AE3G a more effective candidate for NSCLC research than the aglycone AE.
- [1] Kim HJ, et al. Aloe emodin 3-O-glucoside inhibits cell growth and migration and induces apoptosis of non-small-cell lung cancer cells via suppressing MEK/ERK and Akt signalling pathways. Life Sci. 2022;300:120495. doi:10.1016/j.lfs.2022.120495. View Source
